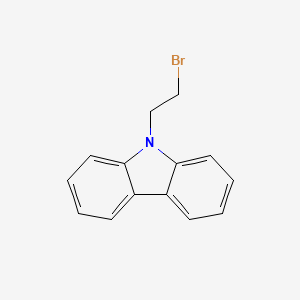

9-(2-Bromoethyl)-9H-carbazole

Descripción

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemistry

Nitrogen-containing heterocycles are a cornerstone of modern chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. encyclopedia.pubfrontiersin.orgopenmedicinalchemistryjournal.com Their prevalence is highlighted by the fact that approximately 59-60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. encyclopedia.pubopenmedicinalchemistryjournal.com The presence of nitrogen atoms within these cyclic structures imparts unique physical and chemical properties, such as the ability to form hydrogen bonds, which is crucial for biological interactions. encyclopedia.pubmdpi.com These compounds are integral to numerous bioactive molecules, including alkaloids, vitamins, and antibiotics, and are also found in synthetic drugs like diazepam and captopril. encyclopedia.pubmdpi.com The versatility of nitrogen-containing heterocycles extends to materials science, where they are used in dyes, polymers, and corrosion inhibitors. encyclopedia.pubopenmedicinalchemistryjournal.com

Evolution of Carbazole (B46965) Chemistry in Scholarly Pursuits

Carbazole, a tricyclic aromatic heterocycle, was first isolated from coal tar. wikipedia.org Its unique electronic and photophysical properties have spurred extensive research over the past few decades. rsc.orgresearchgate.net Initially, interest was driven by the discovery of biologically active carbazole alkaloids from natural sources, such as the antibacterial murrayanine. researchgate.net The isolation of the potent anticancer agent ellipticine (B1684216) in 1959 marked a significant milestone, stimulating further exploration of carbazole derivatives in medicinal chemistry. researchgate.net

In recent years, the focus of carbazole chemistry has expanded significantly into materials science. rsc.orgrsc.org The carbazole moiety is recognized for its high hole-transport capability, thermal stability, and excellent optoelectronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. researchgate.net This has led to the development of numerous synthetic methodologies to create functionalized carbazoles with tailored properties. rsc.orgchim.it

Structural Significance of the Bromoethyl Moiety on the Carbazole Core

The introduction of a 2-bromoethyl group at the 9-position of the carbazole ring in 9-(2-Bromoethyl)-9H-carbazole is a key structural modification that dictates its reactivity and utility. The bromoethyl group serves as a reactive handle, enabling a variety of subsequent chemical transformations. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. evitachem.com This allows for the straightforward introduction of various functional groups, making it a versatile intermediate for synthesizing a wide range of carbazole derivatives. evitachem.comlookchem.com

Furthermore, the bromoethyl moiety can influence the physical properties of the molecule. X-ray crystallography studies have revealed that the fused-ring system of this compound is slightly buckled, with the two benzene (B151609) rings inclined to one another. iucr.org This structural feature can impact the solid-state packing and, consequently, the material's electronic properties.

Research Landscape and Potential Directions for this compound

Current research on this compound is primarily focused on its application as a building block in the synthesis of more complex molecules with specific functionalities. lookchem.comresearchgate.net Its utility spans several fields:

Organic Electronics: It is used in the development of materials for OLEDs and organic solar cells due to the desirable electronic properties of the carbazole core. evitachem.comlookchem.com The ability to easily modify the structure via the bromoethyl group allows for the fine-tuning of these properties.

Medicinal Chemistry: The compound serves as a precursor for synthesizing biologically active molecules. evitachem.comlookchem.com The carbazole scaffold is present in numerous compounds with potential therapeutic applications, and the bromoethyl group provides a convenient point for derivatization to explore structure-activity relationships. lookchem.com

Materials Science: It is employed in the creation of new materials with enhanced electronic and photophysical properties. evitachem.comlookchem.com

Future research is likely to continue exploring the versatility of this compound in these areas. There is potential for the development of novel synthetic methodologies that utilize this compound to create highly functionalized carbazole derivatives with tailored properties for specific applications. For instance, its use in the synthesis of host materials for phosphorescent OLEDs and as a component in perovskite solar cells are emerging areas of interest. ossila.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 75620-93-8 | evitachem.comlookchem.commolcore.comcymitquimica.comcymitquimica.comacrospharmatech.compharmaffiliates.comchemsrc.commyuchem.comarctomsci.com |

| Molecular Formula | C14H12BrN | evitachem.comlookchem.commolcore.comacrospharmatech.compharmaffiliates.commyuchem.com |

| Molecular Weight | 274.15 g/mol | evitachem.comlookchem.com |

| Melting Point | 144 °C | lookchem.commolcore.comchemsrc.comchemicalbook.com |

| Boiling Point | 402.4±37.0 °C at 760 mmHg | lookchem.commolcore.comchemicalbook.com |

| Appearance | White to Orange to Green powder to crystal | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-(2-bromoethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDOLTVTDBBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471454 | |

| Record name | 9H-Carbazole, 9-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75620-93-8 | |

| Record name | 9H-Carbazole, 9-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Bromoethyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 2 Bromoethyl 9h Carbazole: Reaction Pathways and Conditions

N-Alkylation Strategies for Introducing the Bromoethyl Group

The most common and direct method for synthesizing 9-(2-bromoethyl)-9H-carbazole is through the N-alkylation of 9H-carbazole. This involves the reaction of the carbazole (B46965) anion with a suitable bromo-containing electrophile.

Direct N-Alkylation of 9H-Carbazole with 1,2-Dibromoethane (B42909)

The direct N-alkylation of 9H-carbazole with 1,2-dibromoethane is a widely employed method for the synthesis of this compound. rsc.org This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the carbazole, forming the carbazolide anion, which then acts as a nucleophile. The carbazolide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, leading to the displacement of a bromide ion and the formation of the desired product. rsc.org

A common procedure involves reacting 9H-carbazole with an excess of 1,2-dibromoethane in a suitable solvent. rsc.org The use of an excess of 1,2-dibromoethane helps to minimize the formation of the dimer, 1,2-bis(9H-carbazol-9-yl)ethane, which can occur if the initially formed product reacts with another carbazolide anion.

Optimization of Reaction Parameters: Solvents, Bases, and Temperature Profiles

The efficiency and yield of the N-alkylation reaction are highly dependent on the choice of reaction parameters, including the solvent, base, and temperature.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used for this reaction. rsc.orgmdpi.com These solvents are effective at solvating the carbazolide anion and the cation of the base, thereby increasing the reaction rate. Toluene (B28343) is another solvent that has been utilized, often in conjunction with a phase-transfer catalyst.

Bases: A variety of bases can be employed to deprotonate the carbazole. Strong bases like sodium hydride (NaH) are effective, ensuring complete deprotonation. rsc.org Alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), and carbonates, like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), are also commonly used. nih.gov The choice of base can influence the reaction rate and the formation of byproducts.

Temperature: The reaction temperature is a critical parameter that needs to be controlled. While some procedures are conducted at room temperature nih.govnih.gov, others may require elevated temperatures, such as 45°C or higher, to achieve a reasonable reaction rate. However, excessively high temperatures can lead to increased side reactions.

Phase-Transfer Catalysis: To improve the efficiency of the reaction, particularly when using inorganic bases in a biphasic system (e.g., toluene and aqueous NaOH), a phase-transfer catalyst (PTC) is often added. Tetrabutylammonium bromide (TBAB) and benzyl (B1604629) triethyl ammonium (B1175870) chloride are examples of PTCs that facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the carbazole.

| Parameter | Common Choices | Rationale |

| Solvent | DMF, DMSO, Toluene | Polar aprotic solvents solvate ions well; Toluene used with PTCs. rsc.orgmdpi.com |

| Base | NaH, KOH, Cs₂CO₃, K₂CO₃ | Strong bases ensure complete deprotonation. rsc.orgnih.gov |

| Temperature | Room Temperature to 75°C | Balances reaction rate and side-product formation. nih.govnih.gov |

| Catalyst | TBAB, Benzyl triethyl ammonium chloride | Facilitates reaction in biphasic systems. |

Alternative Synthetic Routes to this compound Precursors

While direct N-alkylation is the most straightforward approach, alternative routes involving the synthesis of precursors and subsequent functionalization are also explored.

Bromination and Alkylation Reactions for Carbocation Formation

The synthesis of this compound can also be approached through the initial bromination of the carbazole ring, followed by subsequent reactions. Electrophilic bromination of carbazole can be achieved using reagents like N-bromosuccinimide (NBS). lmaleidykla.lt The position of bromination on the carbazole ring can be influenced by the reaction conditions and the presence of directing groups. Iron(III) triflate has been shown to catalyze the ortho-bromination of carbazoles. nih.gov

Once a brominated carbazole derivative is obtained, further functionalization can be carried out. For instance, a bromo-substituted carbazole can undergo N-alkylation with a suitable reagent to introduce the ethyl group, which can then be brominated. However, direct bromination of an N-alkylated carbazole is also a viable strategy.

Functionalization of Carbazole Derivatives to Incorporate Bromoethyl Linkages

Another approach involves the functionalization of pre-existing carbazole derivatives to introduce the bromoethyl group. researchgate.net This can be particularly useful when starting with a carbazole that already possesses other desired functional groups. For example, a carbazole derivative with a hydroxyl group on an N-alkyl chain can be converted to the corresponding bromide.

Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for modifying the carbazole skeleton. chim.it These methods allow for the direct introduction of various functional groups, including alkyl chains, onto the carbazole ring, which could then be further manipulated to form the bromoethyl linkage. chim.it

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. ejcmpr.com For the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

One approach is the use of microwave irradiation to accelerate the N-alkylation of carbazole. researchgate.netresearchgate.net Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields with fewer byproducts compared to conventional heating methods. rsc.orgresearchgate.netresearchgate.net Reactions can sometimes be performed in "dry media" (adsorbed on a solid support like potassium carbonate), eliminating the need for bulk solvents. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent, and while not always directly applicable for nonpolar reactants, the use of surfactants to create micelles can facilitate organic reactions in aqueous media. mygreenlab.org Isopropyl alcohol is another example of a more environmentally benign solvent that can be used.

Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Synthetic routes with high atom economy are preferred as they generate less waste. Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a central goal of green chemistry. mygreenlab.orgacs.org

Advanced Chemical Transformations and Functionalization of 9 2 Bromoethyl 9h Carbazole

Nucleophilic Substitution Reactions with Varied Nucleophiles

The most prominent reactivity of 9-(2-Bromoethyl)-9H-carbazole involves the nucleophilic substitution of the bromide ion, which serves as an excellent leaving group. This allows for the straightforward introduction of a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds and the construction of elaborate molecular architectures.

A significant application of this compound is in the synthesis of hybrid molecules where the carbazole (B46965) moiety is covalently linked to other heterocyclic systems. These conjugates are of interest in medicinal chemistry and materials science. The linkage is typically achieved by reacting the bromoethyl group with a nucleophilic site on the target heterocycle.

The nucleophilic character of sulfur atoms in thiol-substituted heterocycles has been exploited to synthesize carbazole-triazine conjugates. For instance, this compound can be reacted with thiol-containing 1,2,4-triazine (B1199460) derivatives. In one such synthesis, the reaction with 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) leads to the formation of a new thioether linkage, covalently connecting the carbazole and triazine rings through the ethyl spacer. This reaction demonstrates a direct method for creating complex molecular scaffolds by bridging distinct heterocyclic units.

Table 1: Nucleophilic Substitution with a 1,2,4-Triazine Derivative

| Reactant 1 | Reactant 2 | Product | Bond Formed |

|---|---|---|---|

| This compound | 5,6-diphenyl-1,2,4-triazine-3-thiol | 9-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)ethyl)-9H-carbazole | C-S (Thioether) |

The synthesis of molecules incorporating three distinct pharmacophores—carbazole, benzofuran (B130515), and triazole—has been achieved through similar nucleophilic substitution strategies. In a relevant study, a derivative, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, was coupled with various substituted benzofuran-based triazoles via S-alkylation. This reaction proceeds in good to high yields, typically ranging from 65–89%, showcasing the efficiency of using the bromo-functionalized linker to conjugate complex heterocyclic systems. Although the starting material is a substituted analogue, the underlying reaction principle is identical to that expected for this compound.

Table 2: Coupling of a Carbazole Derivative with Benzofuran-Triazole Systems

| Carbazole Reagent Class | Nucleophile Class | Reaction Type | Reported Yields |

|---|---|---|---|

| Bromo-functionalized N-ethyl carbazole | Substituted Benzofuran-Triazole-Thiols | S-alkylation (Nucleophilic Substitution) | 65-89% |

Formation of N-Substituted Carbazole-Heterocycle Conjugates

Transition Metal-Catalyzed Coupling Reactions Utilizing the Bromoethyl Group

While the primary reactivity of the C(sp³)–Br bond in the bromoethyl group is geared towards nucleophilic substitution, the field of transition metal-catalyzed cross-coupling offers powerful, albeit more complex, methods for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are cornerstones of modern organic synthesis, primarily for coupling C(sp²) centers (e.g., aryl or vinyl halides). The direct participation of unactivated C(sp³)–Br bonds, like that in this compound, in these reactions is challenging and less common compared to reactions at the carbazole aromatic ring.

The literature on carbazole chemistry extensively documents palladium-catalyzed couplings for the functionalization of the aromatic core, for instance, using bromo- or triflate-substituted carbazoles as substrates. However, specific examples of Stille or Suzuki-Miyaura reactions that directly utilize the bromoethyl group of this compound are not widely reported. The reactivity of this group is predominantly channeled through nucleophilic displacement pathways evitachem.com. The higher energy barrier for the oxidative addition of palladium into a C(sp³)–Br bond compared to a C(sp²)–Br bond makes the aromatic core the preferred site for such cross-coupling reactions.

In a related context, ruthenium catalysis has been successfully applied to the silylative coupling of N-vinylcarbazole evitachem.com. In this process, the vinyl group, rather than an alkyl halide, undergoes a ruthenium-catalyzed reaction with a silane (B1218182) to produce a vinylsilane intermediate evitachem.com. This intermediate is then further functionalized, for example, through iododesilylation, to create a vinyl iodide that can readily participate in subsequent palladium-catalyzed cross-coupling reactions evitachem.com. This example highlights the application of ruthenium catalysis within carbazole chemistry but does not involve the direct transformation of the bromoethyl substituent.

Intramolecular Cyclization and Rearrangement Studies

The bromoethyl moiety in this compound serves as a key functional group for initiating intramolecular cyclization reactions, leading to the formation of novel fused-ring systems. These reactions are synthetically valuable as they can construct complex molecular architectures in a single step.

One prominent strategy involves the intramolecular C-N bond formation. nih.gov While direct cyclization of this compound itself to form a new ring involving the ethyl bridge is a specific area of study, the broader field of intramolecular cyclization of carbazole precursors is well-established. For instance, the Cadogan reaction, which involves the reductive deoxygenation and cyclization of 2-nitrobiphenyls using reagents like triphenylphosphine, is a classic method for forming the carbazole ring system itself through an intramolecular process. researchgate.net

More advanced methods focus on the intramolecular C-H amination to form annulated carbazoles. nih.gov Palladium-catalyzed reactions, in particular, have been shown to be effective. For example, the intramolecular cyclization of N-protected 2-amido biphenyls can be achieved using catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) to selectively functionalize an aromatic C-H bond and create a new C-N bond. nih.gov This type of strategy could be conceptually adapted to derivatives of this compound, where the bromoethyl group is first modified to contain a nucleophilic nitrogen, which then participates in a palladium-catalyzed intramolecular C-H amination onto the carbazole core.

Another approach involves cascade reactions. For example, a sequence of nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization has been used to synthesize 2-substituted indoles and benzofurans. rsc.org This highlights the potential for designing one-pot reactions where the bromoethyl group of this compound could be displaced by a suitable nucleophile, which then undergoes a subsequent intramolecular cyclization onto the carbazole ring.

The table below summarizes representative conditions for intramolecular cyclization reactions relevant to carbazole synthesis.

| Catalyst / Reagent | Substrate Type | Reaction Type | Key Features |

| Pd(OAc)₂ | N-protected 2-amido biphenyls | Intramolecular oxidative C-N bond formation | Forms carbazoles in moderate to high yields. nih.gov |

| Cu(OTf)₂ | N-protected 2-amido biphenyls | Intramolecular oxidative C-N bond formation | Effective catalyst for cyclization, affording yields up to 91%. nih.gov |

| Triphenylphosphine | 2-Nitrobiphenyls | Reductive Cyclization (Cadogan Reaction) | A classic method for carbazole synthesis; higher boiling solvents give better yields. researchgate.net |

C-H Functionalization Strategies on Carbazole Derivatives for Enhanced Complexity

Direct C-H functionalization of the carbazole core is a powerful strategy for increasing molecular complexity without the need for pre-functionalized starting materials. researchgate.net This approach avoids lengthy synthetic routes and is considered more atom-economical. For derivatives like this compound, C-H functionalization allows for the introduction of new substituents on the aromatic rings, complementing the reactivity at the bromoethyl side chain.

Palladium catalysis is a cornerstone of modern C-H functionalization chemistry. nih.gov A significant challenge in the functionalization of carbazoles is achieving site selectivity, particularly at the C1 position. researchgate.netnih.gov Recent advancements have utilized transient directing groups to achieve this. For example, norbornene (NBE) has been employed as a transient mediator in palladium-catalyzed C-H alkylation and acylation of carbazoles. researchgate.netnih.gov This method is notable for proceeding through a six-membered palladacycle intermediate. nih.gov

A combined C-H functionalization and C-N bond formation route provides an efficient two-step protocol for constructing substituted carbazoles from readily available reagents. organic-chemistry.org This palladium-catalyzed tandem reaction involves a directed C-H functionalization and subsequent amide arylation. organic-chemistry.org The process often uses a co-oxidant like copper(II) acetate (Cu(OAc)₂) under an oxygen atmosphere to regenerate the active Pd(II) catalyst. organic-chemistry.org This methodology is compatible with a range of electron-donating and electron-withdrawing groups on the aromatic rings. organic-chemistry.org

Beyond palladium, other transition metals have been explored. Copper-mediated direct thiolation of carbazole derivatives with disulfides has been developed to synthesize diaryl and alkyl aryl sulfides via C(sp²)-H bond cleavage. researchgate.net This reaction proceeds in good yields without the need for additives or ligands. researchgate.net Such strategies allow for the direct introduction of heteroatom bonds at specific positions on the carbazole nucleus, a geometrically challenging transformation. researchgate.net

The following table outlines different C-H functionalization strategies applicable to the carbazole core.

| Catalyst System | Reagent / Mediator | Reaction Type | Target Position |

| Pd(OAc)₂ / Cu(OAc)₂ / O₂ | Arylacetanilides | Tandem C-H Functionalization / Amide Arylation | Ortho-position to the amide group. organic-chemistry.org |

| Palladium catalyst | Norbornene (NBE) | C-H Alkylation and Acylation | Site-selective at C1. researchgate.netnih.gov |

| Copper catalyst | Disulfides | Direct Thiolation | C(sp²)-H bond cleavage for C-S bond formation. researchgate.net |

Advanced Spectroscopic and Characterization Techniques for 9 2 Bromoethyl 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 9-(2-Bromoethyl)-9H-carbazole and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons of the carbazole (B46965) core and the aliphatic protons of the bromoethyl chain. In a typical spectrum recorded in DMSO-d6, the aromatic protons appear in the downfield region, generally between 7.2 and 8.2 ppm, due to the deshielding effect of the aromatic rings. The protons of the bromoethyl group exhibit characteristic triplet signals. The methylene (B1212753) group attached to the carbazole nitrogen (N-CH₂) typically appears around 4.86 ppm, while the methylene group attached to the bromine atom (CH₂-Br) is found further upfield at approximately 3.92 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS, LCMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LCMS) are commonly used.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 m/z units. For a derivative such as 1,1′-(this compound-3,6-diyl)bis(ethan-1-one), LCMS analysis has shown the [M+H]⁺ peaks at m/z 358 (for ⁷⁹Br) and 360 (for ⁸¹Br). nih.gov HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound and its fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The carbazole moiety would exhibit characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1600-1450 cm⁻¹ region). The aliphatic C-H stretching of the bromoethyl group would be observed in the 2960-2850 cm⁻¹ range. A key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region, often between 600 and 500 cm⁻¹. While a specific spectrum for this compound is not provided in the search results, data for the parent 9H-carbazole from the NIST database can be used as a reference for the carbazole core vibrations. nist.gov Additionally, the FTIR spectrum of a related compound, 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole, can provide insights into the expected regions for the alkyl halide vibrations, though the C-Cl stretch will differ from the C-Br stretch. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A study on this compound has provided detailed crystallographic data. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The fused-ring system of the carbazole moiety is slightly buckled, with the two benzene (B151609) rings inclined to one another by 3.41(14)°. researchgate.net All bond lengths and angles were found to be within normal ranges. researchgate.net This technique provides precise information on bond distances, bond angles, and intermolecular interactions in the solid state, which are crucial for understanding the material's packing and its influence on physical properties.

Thermal Analysis Techniques (e.g., TGA, DSC) for Thermal Stability of Derived Materials

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for assessing the thermal stability and phase transitions of materials derived from this compound, particularly polymers.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For polymers derived from carbazole monomers, such as poly(N-vinylcarbazole) (PVK), TGA is used to determine the onset of thermal degradation. PVK and its derivatives are known for their high thermal stability, with degradation temperatures often exceeding 400°C. researchgate.netresearchgate.net This high thermal stability is a desirable property for materials used in electronic devices that can generate heat during operation.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) of amorphous polymers and the melting temperature (Tm) of crystalline materials. For amorphous carbazole-based polymers, a high Tg is often observed, indicating good morphological stability at elevated temperatures. researchgate.netnih.govscirp.org

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound derivatives and the polymers synthesized from them. The carbazole moiety is known to be electroactive, capable of undergoing reversible oxidation.

CV measurements can determine the oxidation potential of carbazole-based materials, providing insights into their highest occupied molecular orbital (HOMO) energy levels. mdpi.comacs.orgiieta.org This information is critical for designing materials for applications in organic electronics, such as hole-transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells. The electropolymerization of carbazole monomers can also be monitored using CV, where the increase in current with successive cycles indicates the growth of a conductive polymer film on the electrode surface. researchgate.netmdpi.com The electrochemical stability of these materials can also be assessed by subjecting them to repeated redox cycles.

Photophysical Characterization for Luminescent and Optoelectronic Properties (e.g., UV-Vis Absorption, Photoluminescence Spectroscopy)

The photophysical properties of materials derived from this compound are investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy to understand their light-absorbing and light-emitting characteristics.

UV-Vis Absorption Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within a molecule. Carbazole-based compounds typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic carbazole core. mdpi.comresearchgate.netresearchgate.net The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the carbazole ring, as well as the surrounding solvent environment.

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the emission of light from a material after it has absorbed photons. Many carbazole derivatives are highly fluorescent, emitting light in the blue or green region of the visible spectrum. researchgate.netacs.orgmdpi.com The PL spectrum provides information about the emission wavelength, quantum efficiency, and excited-state lifetime. These properties are crucial for applications in OLEDs, fluorescent sensors, and other optoelectronic devices. The emission characteristics can be tuned by modifying the chemical structure of the carbazole derivative, for example, by introducing different functional groups or by forming copolymers. acs.org

Applications in Advanced Materials Science Based on 9 2 Bromoethyl 9h Carbazole Derivatives

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Materials

The carbazole (B46965) moiety is a well-established building block in the design of materials for organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties and high triplet energy. mdpi.com Derivatives of 9-(2-bromoethyl)-9H-carbazole are instrumental in creating the key components of OLEDs, including hole-transporting materials (HTMs), emitters, and host materials for phosphorescent OLEDs (PhOLEDs). mdpi.comnih.gov

Hole-Transporting Materials (HTMs) Development and Performance Enhancement

Derivatives of this compound are extensively used to synthesize high-performance hole-transporting materials (HTMs). The ethyl bridge allows for the facile introduction of various functional groups that can enhance the thermal stability and charge-carrying capabilities of the resulting materials. For instance, triphenylamine (B166846) and other carbazole derivatives can be conjugated to the this compound backbone to create HTMs with high glass transition temperatures (Tg), which is crucial for the durability of OLED devices. mdpi.com

A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine, when incorporated into OLEDs, have demonstrated significantly enhanced current, power, and external quantum efficiencies compared to devices using standard HTMs like NPB. mdpi.com For example, a yellow phosphorescent OLED device utilizing a fluorene-based material containing N,N-bis(4-(9H-carbazol-9-yl)phenyl)amine units (FLU-DCAR) as the HTM achieved high current and external quantum efficiencies of 44.25 cd/A and 17.8%, respectively. researchgate.net Another example is TPA-2ACR, a material designed with dimethyl acridine (B1665455) and triphenylamine moieties, which exhibited excellent efficiencies of 55.74 cd/A (current efficiency), 29.28 lm/W (power efficiency), and 21.59% (external quantum efficiency) when used as an HTM. nih.gov

| Material | Application | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

| FLU-DCAR | HTM in yellow PhOLED | 44.25 | - | 17.8 |

| TPA-2ACR | HTM in PhOLED | 55.74 | 29.28 | 21.59 |

| TECEB | HTM in OLED | 3.27 | - | - |

Emitters and Host Materials for Phosphorescent OLEDs

The high triplet energy of the carbazole unit makes its derivatives ideal candidates for host materials in phosphorescent OLEDs (PhOLEDs), preventing reverse energy transfer from the phosphorescent guest to the host. mdpi.com By modifying this compound, researchers can synthesize host materials with tailored electronic properties to efficiently manage exciton (B1674681) formation and transport. For instance, an indenocarbazole-based host material has been developed for solution-processable green PhOLEDs, achieving a high current efficiency of up to 66.3 cd A−1 and a remarkable lifetime of 1300 hours. rsc.org

Furthermore, carbazole derivatives are employed in the development of emitters, particularly for thermally activated delayed fluorescence (TADF). The design of these molecules often involves linking electron-donating carbazole units with electron-accepting moieties. Pyridinyl-carbazole fragments have been used to create host materials for green and blue PhOLEDs. nih.gov One such blue phosphorescent device demonstrated a power efficiency of 24.9 lm/W, a current efficiency of 23.9 cd/A, and an external quantum efficiency of 10.3%. nih.gov A highly efficient green PhOLED using a similar host showed a power efficiency of 34.1 lm/W and a current efficiency of 33.9 cd/A. nih.gov

| Device Color | Host Material Type | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |

| Green | Indenocarbazole-based | - | 66.3 | - |

| Blue | Pyridinyl-carbazole | 24.9 | 23.9 | 10.3 |

| Green | Pyridinyl-carbazole | 34.1 | 33.9 | - |

Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

In the realm of photovoltaics, this compound derivatives are proving to be valuable components in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). Their primary role is in the development of efficient photosensitizers (dyes) and hole-transporting materials. nih.govnih.gov

In DSSCs, carbazole-based dyes act as the primary light-harvesting component. nih.gov The modular nature of these dyes, often featuring a donor-π-acceptor (D-π-A) structure, allows for the tuning of their absorption spectra to capture a broader range of sunlight. asianpubs.org Theoretical studies using density functional theory (DFT) have been employed to design and evaluate the performance of various carbazole-based dyes, optimizing their electronic and optical properties for enhanced efficiency. jnsam.com

For perovskite solar cells, carbazole-based HTMs are crucial for efficient extraction and transport of holes from the perovskite layer to the electrode. acs.orgrsc.org A simple, dopant-free HTM based on (2-ethylhexyl)-9H-carbazole, named CMO, has been designed and synthesized, achieving a high power conversion efficiency (PCE) of 15.92%. rsc.org Another study on carbazole-terminated isomeric HTMs reported a promising PCE of nearly 18%. acs.org A more complex carbazole-based spiro[fluorene-9,9'-xanthene] (B3069175) derivative, SFXDAnCBZ, used as an HTM in a PSC, demonstrated a PCE of 20.87%, a value comparable to the benchmark spiro-OMeTAD. nih.gov

| Solar Cell Type | Material | Role | Power Conversion Efficiency (%) |

| Perovskite | CMO | HTM | 15.92 |

| Perovskite | Isomeric Carbazole Derivative | HTM | ~18 |

| Perovskite | SFXDAnCBZ | HTM | 20.87 |

Organic Semiconductors and Field-Effect Transistors (OFETs)

The excellent charge-carrier mobility of carbazole derivatives makes them highly suitable for use as the active semiconductor layer in organic field-effect transistors (OFETs). nih.gov The ability to modify the this compound structure allows for the fine-tuning of the material's electronic properties, such as the HOMO and LUMO energy levels, which in turn influences the transistor's performance characteristics like charge mobility and the on/off ratio. nih.govnih.gov

Research into organic semiconductors for OFETs has seen significant advancements, with some materials achieving mobilities comparable to or even exceeding that of amorphous silicon. sciengine.comdntb.gov.ua While specific performance data for OFETs based directly on this compound derivatives is an active area of research, the broader class of carbazole-based organic semiconductors has shown great promise. For instance, certain crystalline organic semiconductors have demonstrated mobilities on the order of 10 cm² V⁻¹ s⁻¹ or higher. nih.gov The development of molecular-level models for OFETs helps in understanding how factors like molecular packing and interface properties influence device performance, guiding the design of new high-mobility materials derived from precursors like this compound. nih.gov

Conductive Polymers and Polymeric Materials for Electronic Devices

This compound serves as a key monomer in the synthesis of conductive polymers. The electropolymerization of carbazole and its derivatives is a common method to produce thin, conductive films directly on an electrode surface. nih.gov These polycarbazole films exhibit interesting optical and electronic properties, making them suitable for a range of electronic applications.

Poly(N-vinylcarbazole) (PVK) is a well-known polymer derived from a carbazole monomer, valued for its thermal stability and photoconductivity. nih.gov By copolymerizing this compound with other monomers, it is possible to create materials with tailored properties. For example, donor-acceptor copolymers incorporating 9-(2-ethylhexyl)carbazole (B70396) units have been synthesized for use in photonic applications, exhibiting intense red photoluminescence. mdpi.com These polymers can be used not only as active layers in devices like LEDs but also as charge-transporting layers. mdpi.com The synthesis of conjugated carbazole polymers with different linkages (e.g., 1,8-, 2,7-, or 3,6-carbazolylene) allows for the tuning of the polymer's conjugation length and, consequently, its electronic properties. mdpi.com

Photorefractive Materials and Supramolecular Architectures

The photoresponsive nature of carbazole derivatives makes them attractive for applications in photorefractive materials. These materials can change their refractive index in response to light, a property that is useful for applications such as holographic data storage. The design of photorefractive polymers often involves incorporating a photoconducting moiety, such as a carbazole derivative, into a polymer matrix.

Furthermore, the carbazole unit can participate in the formation of supramolecular architectures through non-covalent interactions. These organized assemblies can exhibit unique photophysical properties that are different from the individual molecules. The ability to functionalize this compound provides a handle for directing the self-assembly of these molecules into well-defined structures with potential applications in sensing and molecular electronics.

Sensors and Molecular Recognition Systems

The functionalization of the carbazole core at the N-9 position with a 2-bromoethyl group provides a versatile platform for the development of advanced sensors and molecular recognition systems. The presence of the reactive bromoethyl handle on the this compound moiety allows for its straightforward incorporation into more complex molecular architectures designed for the selective detection of various analytes. This reactive site is crucial for covalently linking the carbazole fluorophore to specific recognition units, thereby creating sophisticated chemosensors.

Derivatives of this compound have been investigated for their potential in detecting a range of targets, including metal ions and nitroaromatic compounds, which are significant environmental pollutants. The carbazole unit typically serves as the signaling component due to its inherent fluorescence properties. Upon interaction of the recognition part of the sensor with an analyte, a change in the photophysical properties of the carbazole fluorophore, such as fluorescence quenching or enhancement, can be observed. This change forms the basis of the sensing mechanism.

For instance, a fluorescent chemosensor for the detection of picric acid, a highly explosive nitroaromatic compound, was synthesized utilizing a derivative of this compound. The design of this sensor involved the covalent attachment of a receptor unit that exhibits strong interactions with picric acid. The sensing performance of this carbazole-based chemosensor is summarized in the table below.

| Analyte | Solvent System | Detection Limit (M) | Quenching Constant (Ksv, M⁻¹) | Reference |

| Picric Acid | THF | 2.9 x 10⁻⁶ | 1.8 x 10⁵ |

The high quenching constant indicates a strong interaction between the sensor and picric acid, leading to significant fluorescence quenching upon binding. This allows for the sensitive and selective detection of picric acid even in the presence of other potentially interfering nitroaromatic compounds.

Furthermore, the versatility of the this compound building block has been exploited in the creation of sensors for metal ions. By attaching appropriate ionophoric units to the carbazole nitrogen via the ethyl linker, chemosensors with high affinity and selectivity for specific metal ions can be developed. For example, a Schiff base derivative synthesized from a 9-(2-aminoethyl)-9H-carbazole precursor (obtained from this compound) has demonstrated selective fluorescence quenching in the presence of Fe³⁺ ions.

The research in this area highlights the significant potential of this compound as a foundational molecule for the design of novel and efficient sensors for a variety of analytes critical in environmental monitoring and chemical analysis. The ease of its functionalization combined with the favorable photophysical properties of the carbazole core makes it an attractive scaffold for the development of next-generation molecular recognition systems.

Bioactivity and Pharmaceutical Research Applications of Carbazole Derivatives

Antimicrobial Activity of Carbazole-Containing Constructs

Carbazole (B46965) derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. srce.hrmdpi.com Among these, their antimicrobial properties have been extensively studied, revealing potent activity against a wide range of microbial pathogens, including bacteria and fungi. nih.govbenthamdirect.com The carbazole framework is a key pharmacophore found in both natural products, such as carbazomycins, and synthetic molecules. srce.hrbenthamdirect.com Research has demonstrated that various carbazole derivatives exhibit significant inhibitory effects, with minimum inhibitory concentrations (MICs) in some cases ranging from as low as 0.5 to 15.6 µg/mL against tested species. nih.govtandfonline.com The versatility of the carbazole scaffold allows for structural modifications that can enhance antimicrobial potency and target specific microbial pathways. srce.hr

Antibacterial Efficacy and Mechanism of Action

Carbazole derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Studies have reported that the antibacterial activity of these compounds is influenced by the nature and position of substituents on the carbazole ring. For instance, derivatives with chloro, methoxy (B1213986), and iodo groups have demonstrated notable antibacterial effects. nih.govlmaleidykla.lt The mechanisms underlying the antibacterial action of carbazole-containing constructs are multifaceted, involving the disruption of essential cellular processes. researchgate.netechemcom.com

One of the proposed mechanisms for the antibacterial activity of carbazole derivatives is their interaction with bacterial DNA gyrase. lmaleidykla.ltechemcom.com This essential enzyme belongs to the type II topoisomerase family and plays a crucial role in bacterial DNA replication, repair, and recombination by introducing negative supercoils into the DNA. nih.govnih.gov Inhibition of DNA gyrase leads to the disruption of these vital processes, ultimately resulting in bacterial cell death. It is suggested that carbazole-based compounds can form non-covalent interactions with DNA gyrase, thereby inhibiting its enzymatic activity. lmaleidykla.ltechemcom.com This mode of action is a validated target for antibacterial agents, and the development of new classes of DNA gyrase inhibitors is critical, especially for combating drug-resistant bacterial strains. nih.govnih.gov

Table 1: Examples of Carbazole Derivatives and their Antibacterial Activity

| Compound Type | Target Bacteria | Observed Activity (MIC) |

|---|---|---|

| Chloro-substituted carbazole derivative (3d) | E. coli, S. aureus, P. aeruginosa, B. subtilis | Outstanding antimicrobial activity. nih.gov |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | Inhibited growth at 31.25 μg/ml. lmaleidykla.lt |

| 3-Cyano-9H-carbazole & 3-Iodo-9H-carbazole | Bacillus subtilis | Inhibited growth at 31.25 μg/ml. lmaleidykla.lt |

| N-substituted carbazole derivatives (8f, 9d) | Various bacterial strains | Potent inhibitory activities (0.5–2 µg/ml). tandfonline.com |

Another significant mechanism of antibacterial action for carbazole derivatives is the disruption of bacterial cell membrane integrity. nih.govacs.org Certain carbazole-based amphiphiles, designed to mimic antimicrobial peptides, have been shown to directly target and damage the bacterial cell membrane, leading to rapid bactericidal effects. nih.govbohrium.com This interaction causes an increase in membrane permeability, leading to the leakage of intracellular components and subsequent cell death. mdpi.com For example, the carbazole derivative 4-(4-(benzylamino)butoxy)-9H-carbazole was found to significantly increase the permeability of the cellular membrane in tested microorganisms. mdpi.com This membrane-targeting mechanism is advantageous as it can be effective against drug-resistant bacteria and has a lower tendency to induce resistance. nih.govacs.org

Dihydrofolate reductase (DHFR) is another key enzyme targeted by certain carbazole derivatives. DHFR is essential for the synthesis of nucleic acids and amino acids, as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in cellular metabolism. nih.govrjraap.com Inhibition of DHFR disrupts these vital biosynthetic pathways, thereby impeding bacterial growth. nih.gov In vitro enzyme activity assays have suggested that some carbazole derivatives exert their antimicrobial effect by binding to DHFR. tandfonline.com For instance, compound 8f, a novel carbazole derivative, was found to inhibit DHFR, pointing to this as a potential mechanism for its observed antibacterial activity. tandfonline.com The development of DHFR inhibitors is a well-established strategy in antimicrobial drug discovery. rjraap.comacs.org

Antifungal Efficacy and Mechanism of Action

In addition to their antibacterial properties, carbazole derivatives have demonstrated significant antifungal activity against a variety of fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus flavus. mdpi.comnih.govdoaj.org The structural features of the carbazole nucleus can be modified to optimize antifungal potency. nih.gov For example, N-alkylated 3,6-dihalogenocarbazoles have been identified as a series of compounds with fungicidal activity against C. albicans and C. glabrata, with minimal fungicidal concentrations (MFC) ranging between 8.5 and 25 µM. nih.gov

Table 2: Antifungal Activity of Selected Carbazole Derivatives

| Compound Series | Target Fungi | Observed Activity |

|---|---|---|

| N-alkylated 3,6-dihalogenocarbazoles | Candida albicans, Candida glabrata | MFC between 8.5 and 25 µM. nih.gov |

| Carbazole-1,3,4-thiadiazole derivatives (3h, 3o) | Pellicularia sasakii | Inhibition rates of 72.89% and 74.29%. tandfonline.com |

| Carbazole-1,3,4-thiadiazole derivatives (3f, 3l) | Capsicum wilt | Inhibition rates of 72.40% and 67.65%. tandfonline.com |

A primary mechanism for the antifungal action of certain carbazole derivatives is the inhibition of the fungal plasma membrane proton (H+)-ATPase. nih.gov This enzyme, encoded by the PMA1 gene, is essential for fungal viability. nih.govnih.gov It functions by pumping protons out of the cell, which generates an electrochemical gradient across the plasma membrane. This gradient is vital for nutrient uptake and maintaining intracellular pH. nih.govnih.gov Carbazole compounds have been identified as potent, allosteric inhibitors of H+-ATPase. nih.gov By inhibiting this proton pump, these derivatives disrupt the membrane potential and extracellular acidification, leading to a cascade of events that culminates in fungal cell death within a few hours of exposure. nih.gov This specific targeting of an essential fungal enzyme makes H+-ATPase an attractive target for the development of novel antifungal agents. nih.govnih.gov

Anticancer and Antitumor Potential of Carbazole Scaffolds

The carbazole nucleus is a key component in a number of anticancer drugs, including the naturally occurring alkaloid ellipticine (B1684216), which is effective against a wide range of cancer cell lines by inhibiting DNA synthesis and inducing apoptosis. nih.gov Synthetic carbazole derivatives have shown potential antiproliferative activity against cancer cells through various mechanisms that arrest the cell cycle and trigger cell death. nih.gov The N9 position of the carbazole ring is a frequent target for chemical modification to enhance these anticancer properties. By using precursors like 9-(2-Bromoethyl)-9H-carbazole, researchers can introduce diverse functional groups, leading to the development of potent cytotoxic agents.

Cytotoxic Activity against Specific Cancer Cell Lines

Research into carbazole derivatives has demonstrated significant cytotoxic effects against various human cancer cell lines. In one study, a series of novel carbazole derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Compounds containing an oxadiazole moiety, which can be synthesized from carbazole intermediates, showed particularly strong activity. For example, certain derivatives displayed potent cytotoxicity against liver (HepG2), cervical (HeLa), and breast (MCF7) cancer cell lines. nih.gov

One of the most effective compounds in this study, designated as compound 10 , exhibited strong activity against HepG2 and HeLa cancer cells, with IC₅₀ values of 7.68 µM and 10.09 µM, respectively. nih.gov It was found to be the most potent compound against the MCF7 breast cancer cell line, with an IC₅₀ of 6.44 µM. nih.gov Another derivative, compound 9 , also showed strong activity against HeLa cells with an IC₅₀ value of 7.59 µM. nih.gov These findings underscore the potential of using the 9-substituted carbazole scaffold as a basis for designing new anticancer drugs. nih.gov

| Compound | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | MCF7 (Breast Cancer) |

|---|---|---|---|

| Compound 9 | N/A | 7.59 | N/A |

| Compound 10 | 7.68 | 10.09 | 6.44 |

| 5-Fluorouracil (Control) | 27.34 | 18.45 | 22.16 |

Neuroprotective Properties

Oxidative stress is a key factor in the progression of several neurodegenerative disorders. researchgate.net Carbazole derivatives have demonstrated significant promise as antioxidants and neuroprotective agents. echemcom.comresearchgate.net The substitution at the N9 position of the carbazole ring is crucial for these neuroprotective activities. mdpi.com

In one study, a series of 9-ethyl-9H-carbazole hydrazone derivatives were synthesized and evaluated for their ability to protect against amyloid β-induced damage in neuronal PC12 cells, a model used for studying Alzheimer's disease. researchgate.net Several of these compounds significantly protected the neuronal cells from damage. The derivative identified as 3r (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)benzonitrile) was found to be the most active, exhibiting both radical scavenging activity and potent neuroprotective effects against amyloid β-induced toxicity. researchgate.net

Furthermore, a class of aminopropyl carbazoles, known as the P7C3 series, has been identified as potent enhancers of neurogenesis. elsevierpure.com A lead compound from this series, (−)-P7C3-S243, has been shown to protect developing neurons in the hippocampus and mature neurons in the substantia nigra in mouse models of neurogenesis and Parkinson's disease, respectively. nih.gov This compound features a substituted propyl group at the N9 position of the carbazole ring, a structure that can be synthesized from intermediates like this compound. These findings highlight that N-alkylation of the carbazole scaffold is a viable strategy for creating novel treatments for neurodegenerative diseases. researchgate.netnih.gov

Antiviral Investigations (e.g., Against SARS-CoV-2)

The carbazole scaffold has also been explored for its potential antiviral activity. echemcom.com In the search for treatments for COVID-19, researchers have designed and synthesized novel carbazole derivatives to target key proteins of the SARS-CoV-2 virus.

One such study involved the synthesis of a series of benzofuran-tethered triazolylcarbazoles. nih.gov The synthesis utilized 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, a precursor closely related to this compound, to link the carbazole unit to other heterocyclic moieties. nih.gov The resulting compounds were then evaluated in silico for their potential to inhibit three critical SARS-CoV-2 proteins: the main protease (Mpro), the spike glycoprotein, and the RNA-dependent RNA polymerase (RdRp). nih.gov

Molecular Docking Studies and Binding Affinities

Molecular docking simulations predicted that the synthesized carbazole derivatives could bind effectively to the active sites of the SARS-CoV-2 proteins, potentially obstructing their function. nih.gov Several compounds showed strong binding affinities, with binding scores comparable to or better than some standard antiviral drugs used as controls. nih.gov

For the main protease (Mpro; PDB ID: 6LU7), compounds 9c , 9i , and 9e exhibited excellent binding scores of -8.92, -8.87, and -8.77 kcal/mol, respectively. nih.gov These interactions were stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the protease's active site, such as Cys145, His41, and Glu166. nih.gov Against the RNA-dependent RNA polymerase (RdRp; PDB ID: 6M71), compound 9h showed the best binding energy of -8.10 kcal/mol. nih.gov These computational results suggest that carbazole derivatives synthesized from intermediates like this compound are promising candidates for further investigation as anti-SARS-CoV-2 agents. nih.gov

| Compound | Main Protease (Mpro) | Spike Glycoprotein | RdRp |

|---|---|---|---|

| Compound 9b | -8.83 | -6.43 | N/A |

| Compound 9c | -8.92 | N/A | N/A |

| Compound 9e | -8.77 | -6.69 | -7.61 |

| Compound 9h | -8.76 | -6.54 | -8.10 |

| Compound 9i | -8.87 | -6.44 | -8.01 |

| Lopinavir (Control) | -8.74 | N/A | N/A |

| Remdesivir (Control) | -7.85 | -7.30 | -8.60 |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. For carbazole derivatives, SAR analyses have provided valuable insights into how chemical modifications influence their biological activities.

In anticancer research, studies have shown that the nature of the heterocyclic ring attached to the carbazole scaffold plays a significant role in cytotoxicity. For instance, derivatives containing an oxadiazole ring demonstrated stronger antiproliferative effects than those with a benzenesulfonohydrazide (B1205821) moiety. nih.gov

In the context of antiviral agents against SARS-CoV-2, SAR studies on the benzofuran-tethered triazolylcarbazoles revealed that the substituents on the benzofuran (B130515) ring significantly impact binding affinity. nih.gov For example, with the main protease, the presence of a bromine atom at the 5-position of the benzofuran ring (as in compound 9c ) led to the highest binding score (-8.92 kcal/mol). nih.gov Similarly, a methoxy group at the 5-position (compound 9i ) also resulted in strong binding affinity (-8.87 kcal/mol). nih.gov These findings suggest that both the electronic and steric properties of the substituents are critical for effective interaction with the target protein. This detailed understanding of SAR is crucial for the rational design of more potent carbazole-based therapeutic agents.

Environmental Fate and Biodegradation Studies of Carbazole Compounds

Atmospheric Fate of Carbazole (B46965) and Volatility Considerations

Carbazole is classified as a semi-volatile organic compound (SOC), meaning it can exist in the atmosphere in both the gas phase and adsorbed to aerosol particles. nih.gov Its distribution between these two phases significantly influences its atmospheric transport, removal, and deposition. nih.gov The vapor pressure of carbazole is approximately 1 x 10⁻⁴ Pa, which supports its presence in both vapor and particulate forms in the ambient air. nih.gov

Once released into the atmosphere from sources like waste incineration, tobacco smoke, and the combustion of fossil fuels, vapor-phase carbazole is subject to rapid degradation by photochemically produced hydroxyl radicals, with an estimated half-life of about 3 hours. nih.gov In contrast, carbazole adsorbed to particulates may be shielded from photodegradation, particularly on substrates with high carbon content (greater than 5%), which can stabilize the compound and allow for long-range global transport. nih.gov

The Henry's Law constant for carbazole, a measure of its tendency to partition between air and water, has been measured as 1.16 x 10⁻⁷ atm-m³/mole at 25°C. nih.gov This low value indicates that carbazole is essentially nonvolatile from water surfaces and that volatilization from moist soil is not an expected fate process. nih.govnih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 167.21 g/mol | nih.gov |

| Vapor Pressure | 1 x 10⁻⁴ Pa | nih.gov |

| Water Solubility | 1.2 mg/L | nih.gov |

| Log K_ow (Octanol-Water Partition Coefficient) | 3.72 | nih.gov |

| Henry's Law Constant | 1.16 x 10⁻⁷ atm-m³/mole | nih.gov |

Terrestrial Fate and Soil Biodegradation Processes

In the terrestrial environment, biodegradation by native soil microorganisms is the predominant fate process for carbazole. nih.govresearchgate.netd-nb.info While photolysis of carbazole on soil surfaces can occur, its effectiveness is often limited by the compound's tendency to adsorb to soil particles, which shields it from sunlight. nih.govresearchgate.net

The mobility of carbazole in soil is generally low, as indicated by its average organic carbon-normalized partition coefficient (Koc) value of 637. nih.govresearchgate.net Sorption to soil is a key process, and it is strongly correlated with the organic matter content of the soil. nih.govresearchgate.net This adsorption reduces the availability of carbazole for other fate processes like leaching and photolysis. nih.govresearchgate.net

Aquatic Fate: Biodegradation and Photolysis in Water Systems

In aquatic systems, the primary processes governing the fate of carbazole are biodegradation and photolysis. nih.govresearchgate.net The rate of these processes can vary significantly depending on the specific aquatic environment. For instance, the estimated half-life of carbazole has been reported as 0.5 hours in a river, 3 hours in an oligotrophic lake, and 10 hours in a pond or eutrophic lake. nih.govresearchgate.netd-nb.info A measured direct photolysis half-life in pure water under midday late January sunlight was 2.9 hours. nih.gov

The presence of a microbial community capable of degrading carbazole is essential for biodegradation to occur. nih.govresearchgate.netd-nb.info Adsorption to sediment can also play a significant role in the aquatic fate of carbazole, as it can make the compound unavailable for both biodegradation and photolysis. nih.govresearchgate.netd-nb.info As previously noted, volatilization from water is not considered a significant removal mechanism due to carbazole's low Henry's Law constant. nih.govresearchgate.net

| Environment | Process | Estimated Half-life | Reference |

|---|---|---|---|

| Atmosphere (Vapor Phase) | Reaction with OH Radicals | 3 hours | nih.gov |

| River Water | Biodegradation/Photolysis | 0.5 hours | nih.govd-nb.info |

| Oligotrophic Lake | Biodegradation/Photolysis | 3 hours | nih.govd-nb.info |

| Pond/Eutrophic Lake | Biodegradation/Photolysis | 10 hours | nih.govd-nb.info |

| Pure Water | Direct Photolysis | 2.9 hours | nih.gov |

Microbial Degradation Pathways and Mechanisms

The bacterial degradation of carbazole has been extensively studied, revealing specific enzymatic pathways and genetic determinants. nih.gov This process is a key mechanism for the natural attenuation of carbazole in contaminated environments. nih.gov

The primary and most well-documented pathway for bacterial carbazole degradation is initiated by a novel type of reaction called angular dioxygenation. nih.govnih.gov This reaction is catalyzed by carbazole 1,9a-dioxygenase (CARDO), a three-component enzyme system. nih.govnih.gov CARDO attacks the carbazole molecule at the angular position (C9a) adjacent to the nitrogen atom and the neighboring C1 carbon, incorporating two oxygen atoms to form 2'-aminobiphenyl-2,3-diol. nih.govoup.com This initial step is crucial as it cleaves one of the heterocyclic rings.

Following this initial dioxygenation, a series of enzymatic reactions further breaks down the molecule. The degradation pathway proceeds through several key intermediates, with anthranilic acid and catechol being signature metabolites. nih.govnih.gov The upper pathway involves the conversion of carbazole to catechol, which is then mineralized through the lower pathway, eventually entering the tricarboxylic acid (TCA) cycle. nih.gov While angular dioxygenation is the principal route, other minor pathways, such as lateral dioxygenation at the 3 and 4 carbon positions, have also been reported. nih.govd-nb.info

A diverse range of bacteria capable of utilizing carbazole as a sole source of carbon, nitrogen, and energy has been isolated from various environments, including soil, fresh water, and activated sludge. nih.gov The majority of these carbazole degraders are aerobic, Gram-negative bacteria. nih.gov

The predominant bacterial phyla implicated in carbazole degradation are Proteobacteria and Actinobacteria. nih.govnih.gov Within these phyla, certain genera are particularly well-represented. Studies have shown that approximately 39% of carbazole degraders isolated from various samples belong to the genus Sphingomonas (now often classified within Sphingobium), and 23% belong to the genus Pseudomonas. nih.gov Well-studied examples include Pseudomonas resinovorans CA10, Sphingomonas sp. strain KA1, and the Gram-positive Nocardioides aromaticivorans IC177. nih.govoup.com Novel carbazole-degrading bacteria have also been isolated from marine environments, including species from the genera Lysobacter and Caulobacter. oup.comelsevierpure.com

The genetic basis for carbazole degradation is organized into specific gene clusters, most notably the car gene cluster. nih.gov The car gene cluster from Pseudomonas resinovorans CA10 has been extensively characterized. nih.govoup.com This cluster encodes the enzymes responsible for the upper pathway of carbazole degradation, converting it to anthranilate. nih.gov

The key genes within this cluster include:

carAa, carAc, carAd : These genes encode the three components of the carbazole 1,9a-dioxygenase (CARDO) system. carAa encodes the terminal oxygenase component, while carAc (ferredoxin) and carAd (ferredoxin reductase) encode the electron transport proteins. oup.comoup.com

carBa, carBb : These genes encode the two subunits of the meta-cleavage enzyme that cleaves the diol product of the initial reaction. nih.govoup.com

carC : This gene encodes the meta-cleavage compound hydrolase, the third enzyme in the pathway. nih.govoup.com

In Pseudomonas sp. strain CA10, the car gene cluster consists of 10 genes (carAaAaBaBbCAcAdDFE) located on a large megaplasmid known as pCAR1. nih.govoup.com Further degradation of anthranilate is carried out by enzymes encoded by the ant gene cluster, which has also been identified near the car genes. nih.gov The presence of these gene clusters on mobile genetic elements like plasmids and transposons is thought to facilitate their distribution among different bacterial populations in the environment. oup.com

Compound Names Mentioned

| Compound Name |

|---|

| 2'-aminobiphenyl-2,3-diol |

| 2-hydroxypenta-2,4-dienoate |

| 3-(3-hydroxyphenyl)propionic acid |

| 9-(2-Bromoethyl)-9H-carbazole |

| Anthranilate |

| Anthranilic acid |

| Carbazole |

| Catechol |

| Dibenzofuran |

| Dibenzothiophene |

| Dioxins |

| Fluorene |

| Naphthalene |

| Phenanthrene |

| Xanthene |

Ecotoxicological Implications and Environmental Impact of Carbazole Contaminants

Carbazole and its derivatives, including halogenated forms, are recognized as emerging environmental contaminants due to their widespread distribution and potential for adverse ecological effects. nih.govspringernature.com While specific ecotoxicological data for this compound is not extensively documented in scientific literature, the environmental impact of the broader class of carbazole compounds has been the subject of research. The ecotoxicological profile of these compounds is largely influenced by their heterocyclic aromatic structure, which can confer properties of persistence, bioaccumulation, and toxicity. nih.gov

Heterocyclic aromatic compounds, as a group, are known to exhibit a range of ecotoxic effects, including acute toxicity, as well as developmental and reproductive toxicity. nih.gov The introduction of halogen substituents to the carbazole ring, creating polyhalogenated carbazoles (PHCZs), can further enhance their environmental persistence and toxicity, with some exhibiting dioxin-like activity. nih.govnih.gov The environmental release of carbazoles stems from various industrial activities and combustion processes, leading to their presence in different environmental compartments such as air, water, and soil. springernature.comnih.gov

The environmental impact of carbazole contaminants is a growing concern, as studies have detected their presence in various environmental matrices, sometimes at levels comparable to regulated persistent organic pollutants (POPs). springernature.com The combined exposure to carbazoles and other pollutants, such as heavy metals, may also increase their bioavailability and toxicity, posing a greater risk to ecosystems. doi.org

Detailed Research Findings

Research into the ecotoxicological effects of carbazole and its derivatives has revealed significant impacts on aquatic organisms. Carbazole itself has been shown to be toxic to aquatic life. nih.govresearchgate.net For instance, studies on the embryotoxicity of NSO-heterocyclic compounds in zebrafish (Danio rerio) demonstrated that carbazole has a high embryotoxic potential. researchgate.net

The toxicity of halogenated carbazoles has also been a focus of investigation. Polyhalogenated carbazoles are noted for their persistence and potential for dioxin-like toxicity. nih.govnih.govresearchgate.net For example, 2,7-dibromocarbazole has been found to exhibit strong toxic and cardiotoxic effects on zebrafish embryos. doi.org The presence of different halogen substitutions can influence the toxicity of the compound.

Biodegradation is a key process in the environmental fate of carbazoles. nih.govunilag.edu.ng Several bacterial strains capable of degrading carbazole have been identified, primarily belonging to the genera Pseudomonas and Sphingomonas. unilag.edu.ngnih.govoup.com The biodegradation of carbazole often proceeds through angular dioxygenation, leading to the formation of intermediates such as anthranilic acid and catechol. nih.govunilag.edu.ngfao.org The rate and extent of biodegradation can be influenced by environmental conditions and the specific structure of the carbazole derivative. nih.govresearchgate.net For instance, the position of methyl substitutions on the carbazole ring has been shown to affect the biodegradation rate by Pseudomonas sp. nih.govresearchgate.net

The environmental fate of carbazoles is also governed by physical and chemical processes. In aquatic environments, photolysis and biodegradation are the dominant fate processes. nih.govunilag.edu.ng The estimated half-life of carbazole in various aquatic systems can range from hours to days. nih.govunilag.edu.ng In soil, biodegradation is a primary removal mechanism, although sorption to organic matter can limit bioavailability and mobility. nih.gov In the atmosphere, vapor-phase carbazole can be degraded by photochemically produced hydroxyl radicals. nih.gov

Data on Ecotoxicity of Carbazole and its Derivatives

| Compound | Organism | Effect | Source |

|---|---|---|---|

| Carbazole | Zebrafish (Danio rerio) | High embryotoxic potential | researchgate.net |

| 2,7-Dibromocarbazole | Zebrafish (Danio rerio) | Strong toxic and cardiotoxic effects on embryos | doi.org |

| Polyhalogenated Carbazoles (general) | - | Dioxin-like toxicity | nih.govnih.gov |

Environmental Fate Parameters of Carbazole

| Environmental Compartment | Dominant Fate Process | Key Factors | Source |

|---|---|---|---|

| Aquatic | Biodegradation and Photolysis | Presence of degrading microbes, sunlight | nih.govunilag.edu.ng |

| Terrestrial | Biodegradation | Sorption to organic matter | nih.gov |

| Atmospheric | Degradation by hydroxyl radicals | - | nih.gov |

Computational and Theoretical Investigations of 9 2 Bromoethyl 9h Carbazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energy Levels (e.g., HOMO, LUMO, Triplet Energy)

Quantum chemical calculations are fundamental to understanding the electronic properties of carbazole (B46965) derivatives. These methods determine the distribution of electrons within a molecule and the energies of its molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy of the triplet state.

The HOMO energy level is associated with the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. nankai.edu.cn For instance, in a series of donor-acceptor molecules based on carbazole, arylation at the 9-position was found to lower the HOMO level, which is useful for tuning the band gap when combined with suitable acceptor groups. nankai.edu.cn

Theoretical calculations for various carbazole-based donor-acceptor compounds have shown HOMO-LUMO gaps in the range of 2.50 to 3.42 eV, which aligns well with experimental values derived from optical absorption spectra. nankai.edu.cn The nature of substituents on the carbazole ring can significantly modulate these energy levels. jnsam.com

The triplet energy (T1) is another vital parameter, particularly for applications in organic light-emitting diodes (OLEDs). It represents the energy of the lowest excited triplet state. In carbazole derivatives, intermolecular interactions in the solid state can lead to a red-shift (lowering) of the phosphorescence spectra compared to the molecule in a dilute solution. rsc.org For example, the triplet energy of a carbazole monomer in a dilute phase is observed at 2.98 eV, but this value can decrease significantly in thin films due to strong intermolecular interactions. researchgate.net Introducing bulky substituents can reduce these interactions and thus modify the triplet energy. rsc.orgresearchgate.net

| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Triplet Energy (T1) (eV) |

| Carbazole Monomer (Dilute) | - | - | - | 2.98 |

| Carbazole Monomer (Thin Film) | - | - | - | 2.30 |

| Carbazole-based Donor-Acceptor Cmpd 1 | - | - | 3.42 (Calculated) | - |

| Carbazole-based Donor-Acceptor Cmpd 2 | - | - | 2.50 (Calculated) | - |

| Carbazole-based Donor-Acceptor Cmpd 4 | - | - | 2.51 (Calculated) | - |

| 4,4′-bis(9-carbazoleyl)-2,2′-dimethyl-biphenyl | - | - | - | 2.58 |

Molecular Docking and Dynamics Simulations for Bioactivity Predictions